molecular formula C15H12F3N5O3 B3748246 5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B3748246
M. Wt: 367.28 g/mol
InChI Key: UTDLIVUHBPQPGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, pyrazole ring, trifluoromethyl group, and oxadiazole ring would all contribute to the overall structure. Single-crystal X-ray diffraction could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is often involved in redox reactions, while the pyrazole and oxadiazole rings might participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and reactivity. The compound’s solubility, melting point, boiling point, and other properties could be determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitro-containing compounds are explosive, while the trifluoromethyl group can be associated with toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. If it shows promising activity in biological systems, it could be further developed and optimized for use as a pharmaceutical drug .

properties

IUPAC Name

5-[3-(4-nitropyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O3/c16-15(17,18)11-5-3-10(4-6-11)14-20-13(26-21-14)2-1-7-22-9-12(8-19-22)23(24)25/h3-6,8-9H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDLIVUHBPQPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCN3C=C(C=N3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 5
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5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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